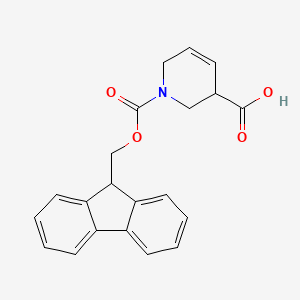

N-Fmoc-guvacine

Beschreibung

Contextualization within N-Fluorenylmethoxycarbonyl (Fmoc) Chemistry and Unnatural Amino Acids

N-Fmoc-guvacine is a derivative of guvacine, a natural alkaloid found in the areca nut, where the amine group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. frontiersin.orgnih.gov This protection is a key aspect of its utility in chemical synthesis. The Fmoc group is a base-labile protecting group, meaning it can be removed under mild basic conditions, typically with a secondary amine like piperidine. wikipedia.orggoogle.com This characteristic is central to the widely used Fmoc solid-phase peptide synthesis (SPPS), a technique that allows for the stepwise construction of peptides on a solid support. wikipedia.orgaltabioscience.com

The incorporation of unnatural amino acids, such as guvacine, into peptides and other molecules is a powerful strategy in drug discovery and materials science. sigmaaldrich.com Unnatural amino acids are not among the 20 proteinogenic amino acids and can introduce novel structural and functional properties into peptides, leading to enhanced stability against enzymatic degradation, improved receptor binding, and unique conformational constraints. sigmaaldrich.comuni-regensburg.de this compound, as a commercially available Fmoc-protected unnatural amino acid, serves as a ready-to-use building block in SPPS and other synthetic methodologies, enabling the creation of peptidomimetics and other complex molecular architectures. sigmaaldrich.comglentham.comnih.gov

The table below provides key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C21H19NO4 |

| Molecular Weight | 349.39 g/mol |

| Appearance | White to off-white powder |

| Purity | Typically ~98% |

| CAS Number | 851292-43-8 |

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comnih.gov

Historical Trajectory and Evolving Significance of Fmoc-Protected Chemical Entities

The development of the Fmoc protecting group by Louis A. Carpino and Grace Y. Han in the 1970s marked a significant milestone in peptide synthesis. altabioscience.com Prior to the widespread adoption of Fmoc chemistry, the dominant method utilized the tert-butyloxycarbonyl (Boc) protecting group, which requires strong acidic conditions for its removal. wikipedia.org The introduction of the base-labile Fmoc group offered a milder and orthogonal protection strategy, which proved to be particularly advantageous for the synthesis of sensitive or modified peptides. wikipedia.orgaltabioscience.com

The evolution of SPPS, pioneered by R. Bruce Merrifield, was further revolutionized by the integration of Fmoc chemistry. wikipedia.org The milder deprotection conditions of the Fmoc group are compatible with a wider range of functional groups and linkers used in SPPS. Furthermore, the cleavage of the Fmoc group liberates dibenzofulvene, a chromophore that allows for real-time monitoring of the deprotection step by UV spectroscopy, facilitating automation of the synthesis process. wikipedia.org

Over the decades, the repertoire of Fmoc-protected building blocks has expanded immensely to include not only the standard proteinogenic amino acids but also a vast array of unnatural amino acids, including this compound. sigmaaldrich.com This expansion has been driven by the increasing demand for novel peptide-based therapeutics, probes, and materials with tailored properties. The commercial availability of a diverse library of Fmoc-amino acids has made these complex molecules more accessible to the broader scientific community. altabioscience.com

Fundamental Role of Guvacine Derivatives in Advanced Synthetic Applications

Guvacine itself is a cyclic amino acid, specifically 1,2,5,6-tetrahydropyridine-3-carboxylic acid, and is a known inhibitor of the gamma-aminobutyric acid (GABA) transporter GAT-1. chemsrc.comdrugbank.com This biological activity has made guvacine and its derivatives attractive scaffolds in medicinal chemistry for the development of agents targeting the GABAergic system, which is implicated in various neurological disorders. nih.gov

The synthetic modification of the guvacine core has led to the discovery of compounds with a range of biological activities. For instance, derivatives of guvacine have been investigated for their potential as anticonvulsant agents. nih.gov The ability to functionalize the guvacine structure at various positions allows for the fine-tuning of its pharmacological profile.

This compound plays a critical role in the synthesis of these complex guvacine derivatives. By having the amine group protected, the carboxylic acid functionality can be selectively reacted or the molecule can be incorporated into a larger structure using peptide coupling techniques. Following the desired transformations, the Fmoc group can be cleanly removed to yield the final product or an intermediate for further elaboration. researchgate.net This strategic use of this compound as a starting material or an intermediate is exemplified in the synthesis of radioligands for positron emission tomography (PET) imaging, where the guvacine moiety serves as a key structural element. researchgate.net

Eigenschaften

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c23-20(24)14-6-5-11-22(12-14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-10,14,19H,11-13H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQFCCXPDNQENP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746602 | |

| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851292-43-8 | |

| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N-fmoc-guvacine and Precursors

Strategies for Guvacine Moiety Synthesis

The guvacine structure is characterized by a 1,2,3,6-tetrahydropyridine ring with a carboxylic acid substituent at the 5-position. The synthesis of this heterocyclic scaffold is a critical first step in the preparation of N-Fmoc-guvacine.

Approaches to 1,2,3,6-Tetrahydropyridine-5-carboxylic Acid Scaffolds

The construction of the 1,2,3,6-tetrahydropyridine-5-carboxylic acid core can be achieved through various synthetic routes. One common approach involves the reduction of corresponding pyridinium ylides. For instance, 1-(substituted phenylcarbonyl/sulfonylimino)-3-diethylcarbamoyl pyridinium ylides can be reduced using sodium borohydride in absolute ethanol to yield 1-(substituted phenylcarbonyl/sulfonylamino)-1,2,3,6-tetrahydropyridine-5-carboxylic acid diethylamides in fair to good yields. nih.gov This method highlights the utility of pyridinium salt chemistry in accessing the tetrahydropyridine ring system. auctoresonline.org

Another strategy involves the [4+2] annulation of imines with allenoates, catalyzed by chiral phosphines. nih.govnih.gov This method has been successfully applied to the synthesis of guvacine derivatives, demonstrating high enantioselectivities. nih.gov The reaction of imines with α-methylallenoates, for example, provides a direct route to functionalized tetrahydropyridines. nih.gov

Furthermore, modifications of nicotinic acid derivatives can also lead to the desired scaffold. For example, N,N-Diethylnicotinamide can be converted to 1-amino-(3-diethylcarbamoyl)pyridine mesitylenesulfonate, which then reacts with substituted acid chlorides to form stable ylides. Subsequent reduction with sodium borohydride furnishes the target 1,2,3,6-tetrahydropyridine-5-carboxylic acid derivatives. nih.gov

A different approach starts from N-substituted-1,2,3,6-tetrahydropyridine-5-carboxylic acid (or its ester), which undergoes halogen addition followed by base-induced elimination to form an alkenyl halide. This intermediate can then be coupled with a boron ester under palladium catalysis to yield N-substituted-1,2,3,6-tetrahydropyridine-5-boronic acid esters. google.com

| Starting Material | Key Reagents | Product | Reference |

| 1-(substituted phenylcarbonyl/sulfonylimino)-3-diethylcarbamoyl pyridinium ylides | Sodium borohydride, ethanol | 1-(substituted phenylcarbonyl/sulfonylamino)-1,2,3,6-tetrahydropyridine-5-carboxylic acid diethylamides | nih.gov |

| Imines and α-methylallenoates | Chiral phosphine catalyst (e.g., HypPhos) | Guvacine derivatives | nih.govnih.gov |

| N,N-Diethylnicotinamide | Mesitylenesulfonyl hydroxylamine, substituted acid chlorides, sodium borohydride | 1-(substituted phenylcarbonylamino)-1,2,3,6-tetrahydropyridine-5-carboxylic acid diethylamides | nih.gov |

| N-substituted-1,2,3,6-tetrahydropyridine-5-carboxylic acid | Halogen, base, boron ester, palladium catalyst | N-substituted-1,2,3,6-tetrahydropyridine-5-boronic acid ester | google.com |

Stereoselective and Enantioselective Considerations in Related Unnatural Amino Acid Synthesis

The synthesis of guvacine and its analogs often requires control of stereochemistry, a common challenge in the synthesis of unnatural amino acids. chemrxiv.orgchemrxiv.orgrsc.orgresearchgate.net Enantioselective synthesis is crucial for producing biologically active compounds, as different enantiomers can have vastly different pharmacological properties. nih.gov

Several strategies have been developed for the stereoselective synthesis of α-amino acids that can be adapted for guvacine synthesis. One notable method is the use of visible light-promoted photoredox catalysis for the stereoselective C-radical addition to a chiral glyoxylate-derived sulfinyl imine. chemrxiv.orgchemrxiv.orgrsc.orgresearchgate.net This approach allows for the use of carboxylic acids as radical precursors without prior derivatization. chemrxiv.org

Catalytic asymmetric [4+2] annulation reactions have proven to be highly effective for constructing chiral guvacine derivatives. nih.govnih.gov The use of P-chiral bicyclic phosphines, such as HypPhos catalysts, in the reaction between α-alkylallenoates and imines has yielded guvacine derivatives with high enantioselectivities. nih.gov These catalysts are often assembled from readily available chiral sources like trans-4-hydroxyproline. nih.govnih.gov

Another approach to stereocontrol involves the reduction of 5,6-dihydro-4H-1,2-oxazin-3-ylacetates. A two-step protocol, involving the reduction of the C=N bond with sodium cyanoborohydride followed by hydrogenation of the N-O bond, can produce β-amino acid esters with high stereoselectivity. thieme-connect.com

N-Fmoc Protection Protocols

The protection of the secondary amine of the guvacine moiety with a 9-fluorenylmethoxycarbonyl (Fmoc) group is a standard procedure in peptide synthesis and for the creation of building blocks for further chemical modifications. The Fmoc group is favored due to its stability under acidic conditions and its facile removal with a base, such as piperidine. scielo.briris-biotech.de

Direct Fluorenylmethoxycarbonylation Methods (e.g., utilizing Fmoc-Cl, Fmoc-OSu, Fmoc-azide)

The introduction of the Fmoc group can be achieved using several activated 9-fluorenylmethyl carbonate reagents. scielo.br The most common reagents for this transformation are 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). scielo.brwindows.net

Fmoc-Cl is a highly reactive reagent that readily reacts with amines to form the corresponding carbamate. scielo.br However, its high reactivity can sometimes lead to side reactions. Fmoc-OSu is a popular alternative as it is generally more stable and less prone to forming side products like dipeptides. windows.net The reaction with Fmoc-OSu is typically carried out in the presence of a base to facilitate the reaction. youtube.com

Other reagents, such as Fmoc-azide, can also be used for the N-Fmoc protection of amines. The choice of reagent often depends on the specific substrate and the desired reaction conditions. scielo.br Recently, eco-friendly and efficient methods for N-Fmoc protection have been developed, such as using ultrasound irradiation, which can lead to high yields in short reaction times without the need for a catalyst. scielo.br

| Fmoc Reagent | Description | Reference |

| Fmoc-Cl | Highly reactive, can lead to side reactions. | scielo.br |

| Fmoc-OSu | More stable alternative to Fmoc-Cl, reduces side product formation. | scielo.brwindows.net |

| Fmoc-azide | Another option for N-Fmoc protection. | scielo.br |

Orthogonal Protecting Group Strategies in Complex Chemical Synthesis

In the synthesis of complex molecules, such as peptides or modified natural products, an orthogonal protecting group strategy is often essential. jocpr.comfiveable.me This strategy involves the use of multiple protecting groups that can be removed under different, specific conditions without affecting the others. fiveable.meresearchgate.net This allows for the selective deprotection and modification of different functional groups within the same molecule. jocpr.com

The Fmoc/tBu (tert-butyl) combination is a classic example of an orthogonal protecting group pair used in solid-phase peptide synthesis (SPPS). iris-biotech.deresearchgate.net The Fmoc group, protecting the α-amino group, is base-labile, while the tBu group, often used to protect side-chain functional groups, is acid-labile. iris-biotech.de This orthogonality allows for the iterative deprotection of the N-terminus for peptide chain elongation while the side chains remain protected until the final acid-mediated cleavage from the resin. iris-biotech.de

Other protecting groups, such as Alloc (allyloxycarbonyl) and Cbz (benzyloxycarbonyl), can also be incorporated into an orthogonal strategy. fiveable.me For instance, the Alloc group can be removed under palladium catalysis, providing another layer of selectivity. researchgate.net The careful selection of a set of orthogonal protecting groups is crucial for the successful synthesis of complex molecules containing multiple reactive sites. jocpr.comspringernature.com

Advanced Synthetic Techniques for this compound Analogs

The development of this compound analogs often requires advanced synthetic techniques to introduce structural diversity. These techniques can focus on modifying the tetrahydropyridine ring or the substituents attached to it.

One area of advancement is the development of novel catalytic systems for the enantioselective synthesis of guvacine derivatives. nih.gov The use of bifunctional phosphine catalysts derived from amino acids has been explored for the enantioselective synthesis of 2,6-disubstituted guvacines. nih.gov

Solid-phase synthesis methods have also been adapted for the preparation of N-methylated amino acids, which can be a feature of guvacine analogs. nih.gov The Biron-Kessler method, which involves the protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS) followed by methylation, can be performed on a solid support. nih.gov

Furthermore, the synthesis of diaryloxime and diarylvinyl ether derivatives of guvacine has been reported as a strategy to develop potent GABA uptake inhibitors. acs.org These modifications highlight the importance of exploring diverse chemical space around the core guvacine scaffold.

The synthesis of N-substituted-1,2,3,6-tetrahydropyridine-5-boronic acid esters provides a versatile platform for further functionalization through cross-coupling reactions, allowing for the introduction of a wide range of substituents onto the tetrahydropyridine ring. google.com

Applications of Organometallic Chemistry (e.g., organozinc reagents)

Organometallic chemistry, particularly involving organozinc reagents, offers powerful tools for carbon-carbon bond formation in the synthesis of complex molecules. taylorfrancis.com While direct synthesis of this compound using this method is not extensively documented, the principles are applicable to the formation of its precursors. Organozinc reagents are valued for their functional group tolerance and are often prepared by the direct insertion of zinc into organic halides. organic-chemistry.org

A common method involves the direct insertion of zinc dust into alkyl bromides to form heteroleptic organozinc compounds. beilstein-journals.org The presence of lithium chloride (LiCl) in a solvent like tetrahydrofuran (THF) has been shown to be essential for the efficiency of subsequent coupling reactions. organic-chemistry.orgbeilstein-journals.org This approach allows for the creation of a diverse range of primary, secondary, and tertiary organozinc reagents. beilstein-journals.org These reagents can then participate in multicomponent reactions, such as the Mannich reaction, to construct α-branched amines, which are key structural motifs. beilstein-journals.org In the context of guvacine synthesis, an organozinc reagent could be used to introduce specific alkyl or aryl groups to the piperidine ring scaffold.

| Organozinc Reagent Type | Precursor | Reaction Conditions | Potential Application | Reference |

|---|---|---|---|---|

| Primary Alkylzinc Bromide | Primary Alkyl Bromide | Zn dust, LiCl, THF, 80°C | Multicomponent Mannich reaction to form substituted amines. | beilstein-journals.org |

| Secondary Alkylzinc Bromide | Secondary Alkyl Bromide | Zn dust, LiCl, THF, 80°C | Coupling with aldehydes and amines for α-branched amine synthesis. | beilstein-journals.org |

| Functionalized Arylzinc Reagent | Functionalized Aryl Iodide/Bromide | Zn powder, LiCl, THF, 25-50°C | Cross-coupling reactions to build complex molecular frameworks. | organic-chemistry.org |

Reductive Alkylation Strategies for Pseudopeptide Formation

Reductive alkylation, also known as reductive amination, is a highly effective and controlled method for forming carbon-nitrogen bonds, making it ideal for synthesizing N-alkylated amino acids and pseudopeptides. nih.govmasterorganicchemistry.com This strategy avoids the over-alkylation problems often encountered with direct alkylation of amines. masterorganicchemistry.com The process typically involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced to the corresponding amine using a selective reducing agent. masterorganicchemistry.com

This methodology is directly applicable to the synthesis of pseudopeptide analogues where a peptide bond is replaced by a reduced psi[CH₂-NH] bond. nih.gov In one such synthesis, the reduced bond is introduced by the reductive alkylation of the N-terminal amino group of a growing peptide chain with an Fmoc-N(alpha)-protected amino aldehyde. nih.gov Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly useful due to their ability to selectively reduce imines in the presence of carbonyl groups. masterorganicchemistry.comorganic-chemistry.org This approach has been used to prepare Fmoc-aza-β³-amino acids through the reductive amination of glyoxylic acid with a protected Fmoc hydrazine. univ-rennes1.fr

| Carbonyl Compound | Amine Source | Reducing Agent | Product Type | Reference |

|---|---|---|---|---|

| Fmoc-N(alpha)-protected amino aldehyde | N-terminal amino group of a peptide | Not specified in abstract | Pseudopeptide with psi[CH₂-NH] bond | nih.gov |

| Aldehyde or Ketone | Primary or Secondary Amine | Sodium Cyanoborohydride (NaBH₃CN) | Secondary or Tertiary Amine | masterorganicchemistry.com |

| Aldehyde or Ketone | Primary or Secondary Amine | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | N-Substituted Amine | organic-chemistry.org |

| Glyoxylic Acid | N(beta)-Fmoc protected-N(alpha)-substituted hydrazine | Not specified in abstract | Fmoc-aza-β³-amino acid | univ-rennes1.fr |

Trichloroacetimidate-Mediated Alkylation Approaches

Trichloroacetimidates are highly effective alkylating agents, particularly when activated by a catalytic amount of a Brønsted or Lewis acid. syr.edusigmaaldrich.com This reactivity makes them valuable for the synthesis of complex natural products and their analogues. syr.edu The methodology involves the displacement of the trichloroacetimidate group by a nucleophile, such as an alcohol, amine, or carbon nucleophile, to form a new bond. syr.edu

This approach has been successfully applied in the synthesis of arecoline derivatives, which are structurally related to guvacine. researchgate.net In these syntheses, an N-Fmoc protected precursor was alkylated using an O-alkyl trichloroacetimidate reagent in the presence of a Lewis acid catalyst. researchgate.net For example, the synthesis of arecaidine derivatives has been achieved by reacting N-Fmoc guvacine's structural analogues with reagents like RC(=NH)CCl₃. researchgate.net This demonstrates the potential of trichloroacetimidate-mediated alkylation for modifying guvacine precursors. The choice of Lewis acid catalyst is critical and can influence the selectivity of the reaction, as seen in the synthesis of pyrroloindoline alkaloids where different Lewis acids yielded different outcomes. syr.edu

| Alkylating Agent | Nucleophile | Catalyst/Conditions | Product Class | Reference |

|---|---|---|---|---|

| O-Alkyl Trichloroacetimidate (RC(=NH)CCl₃) | N-Fmoc protected arecaidine analogue | Lewis Acid (e.g., BF₃·OEt₂) | Arecoline ester derivatives | researchgate.net |

| C3a-Trichloroacetimidate pyrroloindoline | Carbon, Oxygen, Sulfur, Nitrogen nucleophiles | Lewis Acid | C3a-substituted pyrroloindolines | syr.edu |

| 4-Methoxybenzyl trichloroacetimidate | Alcohol | Acid catalyst | p-Methoxybenzyl (PMB) protected alcohols | sigmaaldrich.com |

Chemical Transformations and Derivatizations of N-fmoc-guvacine

N-Fmoc Deprotection Protocols and Kinetic Considerations

The removal of the Fmoc group is a critical step in the synthetic manipulation of N-Fmoc-guvacine. This process is typically achieved under basic conditions, and understanding the kinetics and mechanisms involved is essential for optimizing reaction efficiency and minimizing side products. wikipedia.orgtotal-synthesis.com

Base-Mediated Cleavage Mechanisms (e.g., piperidine, DBU, 4-methylpiperidine, diethylamine)

The cleavage of the Fmoc group proceeds via a base-induced β-elimination (E1cB) mechanism. researchgate.netchempep.com The base abstracts the acidic proton on the fluorenyl ring, leading to the formation of a carbanion intermediate. This intermediate then eliminates dibenzofulvene (DBF) and carbon dioxide, liberating the free amine of guvacine. total-synthesis.comrsc.org

A variety of bases can be employed for this purpose, with piperidine being the most common due to its efficacy in both deprotection and scavenging the liberated DBF. wikipedia.orgrsc.org Other secondary amines such as 4-methylpiperidine and diethylamine are also utilized. researchgate.netresearchgate.net 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic base, is also effective at cleaving the Fmoc group, though it does not scavenge the resulting DBF. rsc.orgnih.gov

The rate of deprotection is influenced by the choice of base and solvent polarity. Polar aprotic solvents like dimethylformamide (DMF) generally facilitate faster deprotection compared to nonpolar solvents. rsc.orgthieme-connect.de

Table 1: Comparison of Half-lives for Fmoc Deprotection with Various Amine Bases in DMF

| Amine Base | Half-life (t1/2) |

| Piperidine (20% in DMF) | ~7 seconds |

| 5% Piperazine + 1% DBU in DMF | ~7 seconds |

| Diethylamine | Slower than piperidine |

This table presents a comparison of the deprotection rates of different bases, highlighting the efficiency of piperidine and piperazine/DBU mixtures. rsc.org

Role of Scavengers in Deprotection Efficiency and Side Reaction Mitigation

The dibenzofulvene (DBF) byproduct generated during Fmoc deprotection is a reactive electrophile that can undergo Michael addition with the newly deprotected amine, leading to the formation of a stable and irreversible DBF adduct. researchgate.netgoogle.com This side reaction terminates peptide chain elongation in solid-phase peptide synthesis (SPPS) and complicates the purification of the desired product. researchgate.net

To prevent this, scavengers are added to the deprotection solution to trap the DBF. Secondary amines like piperidine serve a dual role as both the deprotection agent and the scavenger, forming a stable DBF-piperidine adduct. total-synthesis.comresearchgate.net When using non-nucleophilic bases like DBU, a separate scavenger must be added. rsc.org Thiols have also been shown to be effective DBF scavengers. thieme-connect.de The efficient removal of DBF is crucial for obtaining a high yield of the desired deprotected guvacine. rsc.org

Byproduct Formation and Chromatographic Management (e.g., dibenzofulvene adducts)

The primary byproduct of Fmoc deprotection is the dibenzofulvene (DBF) adduct formed with the deprotecting amine or, undesirably, with the deprotected product itself. researchgate.netgoogle.comgoogle.com These adducts are often highly lipophilic and can be challenging to separate from the desired product, especially in solution-phase synthesis. google.com

Chromatographic techniques are essential for the purification of the deprotected guvacine from these byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used method for separating the polar guvacine from the nonpolar DBF adducts. researchgate.net The choice of solvent system and gradient is critical for achieving good resolution. In some cases, washing the reaction mixture with a nonpolar solvent can help to remove the bulk of the lipophilic byproducts before chromatographic purification. google.com

Derivatization for Analytical and Functional Purposes

Once the Fmoc group is removed, the liberated secondary amine of the guvacine ring becomes available for further derivatization, enabling the synthesis of a wide range of analogs for various applications.

Pre-column Derivatization Strategies for Amino Acid Profiling with Fmoc-Cl

While this compound itself is a protected amino acid, the chemistry of Fmoc protection is highly relevant to the analytical technique of amino acid profiling. In this method, free amino acids in a sample are derivatized with 9-fluorenylmethylchloroformate (Fmoc-Cl) prior to HPLC analysis. lcms.czoup.com This pre-column derivatization imparts a strong UV chromophore and fluorophore to the amino acids, significantly enhancing their detectability. lcms.czthermofisher.comcreative-proteomics.com

The derivatization reaction is typically carried out in a borate buffer at an alkaline pH to ensure the amino groups are deprotonated and reactive. lcms.czoup.com The resulting Fmoc-amino acid derivatives are then separated by reversed-phase HPLC and detected by UV or fluorescence detectors. thermofisher.comjasco-global.com This method allows for the sensitive and quantitative analysis of various amino acids, including secondary amino acids like proline and, by extension, guvacine. lcms.czjasco-global.com

Table 2: Common Reagents for Pre-column Derivatization of Amino Acids

| Reagent | Abbreviation | Detection Method |

| 9-fluorenylmethylchloroformate | Fmoc-Cl | UV, Fluorescence |

| o-phthalaldehyde | OPA | Fluorescence (for primary amines) |

| Phenylisothiocyanate | PITC | UV |

This table summarizes common derivatizing agents used in amino acid analysis, highlighting the versatility of Fmoc-Cl for both UV and fluorescence detection. oup.com

Site-Specific Functionalization of the Guvacine Ring System (e.g., N-methylation to guvacoline derivatives)

The secondary amine of the deprotected guvacine is a key site for introducing structural diversity. A significant derivatization is N-methylation, which converts guvacine into guvacoline (N-methylguvacine). uomus.edu.iqekb.eg This transformation can be achieved using various methylating agents. Arecoline, the methyl ester of N-methylguvacine, is a well-known natural product with significant biological activity. ekb.egnih.gov

Beyond simple methylation, the nitrogen atom can be functionalized with a wide range of substituents to explore structure-activity relationships (SAR) for various biological targets, such as GABA transporters. nih.govresearchgate.netuni-muenchen.de For instance, attaching different lipophilic moieties to the guvacine nitrogen has been a strategy to develop potent and selective GABA uptake inhibitors. nih.govresearchgate.net These derivatizations are crucial for transforming the natural scaffold of guvacine into novel therapeutic agents.

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a key functional handle for derivatization through esterification and amidation reactions. These transformations are fundamental in synthesizing a wide array of compounds, including potential PET radiotracers and other biologically active molecules. researchgate.net

Standard coupling reagents are effectively employed to facilitate these reactions. For instance, the synthesis of various ester derivatives of this compound has been achieved using different activation methods. Dicyclohexylcarbodiimide (DCC) in the presence of a solvent like dimethylformamide (DMF) has been used to produce esters. researchgate.net Another common method involves the use of 1,1'-Carbonyldiimidazole (CDI) in DMF. researchgate.net Thionyl chloride (SOCl₂) can also be used to convert the carboxylic acid to an acid chloride, which then readily reacts with an alcohol. researchgate.net

The choice of esterification or amidation conditions can be influenced by the properties of the reactants. For example, the limited solubility of related zwitterionic compounds like arecaidine in many organic solvents necessitates the use of DMF-compatible procedures. researchgate.net The N-Fmoc protecting group on guvacine mitigates such solubility issues and allows for more versatile reaction conditions. researchgate.net

Amidation reactions, which form a stable amide bond, are also a cornerstone of peptide synthesis and the creation of peptidomimetics. These reactions typically involve activating the carboxylic acid of this compound and then reacting it with an amine. Carbodiimide reagents, often in combination with additives like N-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide, are frequently used to form an active ester intermediate that then reacts with the amine. uctm.eduresearchgate.net This methodology is central to solid-phase peptide synthesis (SPPS), where the Fmoc protecting group is essential for the sequential addition of amino acids. sigmaaldrich.com The reaction is initiated by activating the carboxyl group with a carbodiimide, which is then susceptible to nucleophilic attack by an amine to form the amide bond. researchgate.net

Table 1: Examples of Esterification Conditions for this compound

| Reagent/Condition | Solvent | Product Type | Yield | Reference |

| DCC | DMF | Ester | 48% | researchgate.net |

| 1. SOCl₂, 2. RH | - | Ester | 93% | researchgate.net |

| RC(=NH)CCl₃ | DCM | Ester | 87-93% | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Incorporation into Peptidomimetic and Conjugate Structures

The unique conformational constraints imposed by the tetrahydropyridine ring of guvacine make this compound a valuable building block for the synthesis of peptidomimetics. sigmaaldrich.com Peptidomimetics are molecules that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability against enzymatic degradation, increased bioavailability, and better receptor selectivity. upc.edu

Synthesis of Reduced Peptide Bond Pseudopeptide Analogs

One significant modification in creating peptidomimetics is the replacement of the amide bond with a surrogate, such as a reduced peptide bond (ψ[CH₂-NH]). upc.edunih.gov This modification eliminates the carbonyl group, which is a primary site for proteolytic cleavage, thereby increasing the metabolic stability of the resulting pseudopeptide. nih.govnih.gov The reduced bond also alters the hydrogen bonding capacity and polarity of the peptide backbone. upc.edu

The synthesis of these analogs can be achieved using solid-phase techniques with an Fmoc/tert-butyl strategy. nih.gov A key step involves the reductive alkylation of the N-terminal amino group of a growing peptide chain with an Nα-Fmoc-protected amino aldehyde. nih.gov This process creates the desired ψ[CH₂-NH] isostere. Such pseudopeptide analogs have been synthesized for various bioactive peptides, leading to compounds with altered receptor binding affinities and biological activities. nih.govnih.gov For example, systematic replacement of peptide bonds in neurotensin-(8-13) with reduced bonds resulted in analogs with varying potencies and metabolic stabilities. nih.gov

Integration of Conformationally Constrained Amino Acid Units

This compound can be incorporated into peptide chains using standard Fmoc-based solid-phase peptide synthesis (SPPS). sigmaaldrich.com The Fmoc group provides temporary protection of the amino group, which can be removed under mild basic conditions (e.g., with piperidine) to allow for the coupling of the next amino acid in the sequence. sigmaaldrich.comnih.gov The use of coupling reagents like HBTU/HOBt facilitates the formation of the peptide bond. nih.gov This iterative process allows for the precise placement of the guvacine unit within a peptide sequence, enabling the design of peptidomimetics with specific conformational properties. nih.gov The introduction of such rigid elements can induce specific turns or other secondary structures, which can be crucial for biological activity. nih.gov

Spectroscopic and Advanced Analytical Characterization Methodologies

Spectroscopic Analysis Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of N-Fmoc-guvacine, providing detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D methods, DOSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure of this compound in solution. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts, signal integrations, and coupling patterns in the ¹H NMR spectrum confirm the presence of the Fmoc protecting group and the guvacine moiety. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and between protons and carbons, respectively, which helps in assigning the complex spin systems of the guvacine ring.

Diffusion-Ordered Spectroscopy (DOSY) is an advanced NMR technique that separates the NMR signals of different species in a mixture based on their diffusion coefficients. ox.ac.ukmanchester.ac.uk This method can be used to confirm the presence of a single molecular entity and to detect any impurities. ox.ac.ukmanchester.ac.uk The diffusion coefficient is inversely related to the size of the molecule; larger molecules diffuse more slowly. ox.ac.uk A typical 2D DOSY spectrum plots chemical shifts on one axis and diffusion coefficients on the other, allowing for the resolution of signals from molecules of different sizes. researchgate.netmestrelab.com

A representative table of expected ¹H and ¹³C NMR chemical shifts for this compound is provided below. Please note that actual values may vary slightly depending on the solvent and experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Fmoc-CH | 4.2 - 4.4 | 47.0 - 48.0 |

| Fmoc-CH₂ | 4.4 - 4.6 | 67.0 - 68.0 |

| Fmoc-Aromatic | 7.2 - 7.8 | 120.0 - 144.0 |

| Guvacine-CH= | 5.5 - 5.8 | 125.0 - 130.0 |

| Guvacine-CH₂ (allyl) | 3.0 - 3.3 | 45.0 - 50.0 |

| Guvacine-CH₂ | 2.2 - 2.5 | 25.0 - 30.0 |

| Guvacine-CH₂ | 1.8 - 2.1 | 20.0 - 25.0 |

| C=O (carbamate) | - | 155.0 - 156.0 |

| C=O (acid) | - | 170.0 - 175.0 |

Mass Spectrometry (MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a common soft ionization technique that allows the intact molecule to be ionized, typically as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. nih.gov In an MS/MS experiment, the parent ion of this compound is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. nih.gov The resulting fragmentation pattern is a unique fingerprint of the molecule and provides crucial information about its substructures. For instance, the characteristic loss of the Fmoc group (C₁₅H₁₁O₂) is a common fragmentation pathway for Fmoc-protected amino acids. nih.govchainonbio.com The fragmentation of the guvacine ring can also provide confirmatory structural data.

Below is a table outlining the expected major ions in the mass spectrum of this compound.

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated molecule | 350.14 |

| [M+Na]⁺ | Sodium adduct | 372.12 |

| [M-H]⁻ | Deprotonated molecule | 348.13 |

| [M-Fmoc+H]⁺ | Loss of the Fmoc group | 128.07 |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in this compound. labmanager.comcanada.canih.gov These techniques are complementary, as some molecular vibrations are more active in the infrared spectrum while others are more active in the Raman spectrum. nih.govnih.gov

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. labmanager.comcovalentmetrology.com The resulting spectrum displays absorption bands at specific wavenumbers that correspond to particular functional groups. For this compound, key characteristic peaks would include the carbonyl (C=O) stretching vibrations of the carbamate and the carboxylic acid, the N-H stretching of the guvacine nitrogen (if protonated), and the aromatic C-H and C=C stretching vibrations of the fluorenyl group. nih.gov

The table below lists the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching, broad | 2500-3300 | |

| C-H (Aromatic) | Stretching | 3000-3100 | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 | 2850-3000 |

| C=O (Carbamate) | Stretching | 1690-1720 | 1690-1720 |

| C=O (Carboxylic Acid) | Stretching | 1700-1730 | 1700-1730 |

| C=C (Aromatic) | Stretching | 1450-1600 | 1450-1600 |

| C-N | Stretching | 1200-1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Fmoc Loading and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple yet effective method for quantifying the amount of Fmoc-containing compounds and for monitoring reactions involving the Fmoc group. nih.gov The fluorenyl group of the Fmoc protecting group has a strong chromophore that absorbs UV light at specific wavelengths. nih.govnih.gov

A common application of UV-Vis spectroscopy in the context of Fmoc chemistry is the determination of Fmoc loading on a solid support during solid-phase peptide synthesis. rsc.orgresearchgate.netalmacgroup.com The Fmoc group is cleaved from the resin using a base, such as piperidine, which forms a dibenzofulvene-piperidine adduct. nih.govnih.govnih.gov This adduct has a characteristic UV absorbance maximum around 301 nm. nih.govnih.govnih.gov By measuring the absorbance of the cleavage solution at this wavelength and applying the Beer-Lambert law, the amount of Fmoc group, and thus the loading of the amino acid on the resin, can be accurately calculated. rsc.orgresearchgate.net This technique can also be adapted to monitor the progress of reactions where the Fmoc group is either introduced or removed.

The table below summarizes the key UV-Vis absorption data related to Fmoc quantitation.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Dibenzofulvene-piperidine adduct | DMF | ~301 | ~7800 nih.govnih.gov |

| Dibenzofulvene-piperidine adduct | DMF | ~289 | ~5800 nih.gov |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any unreacted starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV, PDA, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of this compound. ub.edu The method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol with an acid modifier like formic acid or trifluoroacetic acid), is commonly employed for the analysis of Fmoc-protected amino acids. nih.gov

The choice of detector is crucial for the sensitive and selective detection of this compound. thermofisher.comscioninstruments.com

UV Detector: A UV detector is the most common detector used for HPLC analysis of this compound. vapourtec.com It measures the absorbance of the eluent at a specific wavelength. The fluorenyl group of the Fmoc moiety provides a strong UV chromophore, allowing for sensitive detection, typically around 265 nm.

Photodiode Array (PDA) Detector: A PDA detector, also known as a Diode Array Detector (DAD), provides more comprehensive information than a standard UV detector. nih.govscioninstruments.com It acquires the entire UV-Vis spectrum of the eluting compounds, which can aid in peak identification and purity assessment by comparing the spectra to that of a reference standard. thermofisher.com

Fluorescence Detector: A fluorescence detector offers higher sensitivity and selectivity for compounds that fluoresce. thermofisher.comscioninstruments.com The fluorenyl group is fluorescent, making fluorescence detection a powerful tool for trace analysis of this compound and its derivatives. chainonbio.com The excitation and emission wavelengths are selected to maximize the signal from the analyte while minimizing background noise.

The following table provides typical HPLC conditions and detection parameters for the analysis of this compound.

| Parameter | Condition |

| Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | Linear gradient from 30% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| UV Detection | 265 nm |

| Fluorescence Detection | Excitation: ~265 nm, Emission: ~315 nm |

Preparative Chromatography for Compound Purification

Preparative High-Performance Liquid Chromatography (HPLC) is a crucial technique for the purification of compounds like this compound, particularly when high purity is required for subsequent analytical studies or for its use in specific applications. rssl.com Unlike analytical chromatography, which aims to identify and quantify components in a mixture, preparative chromatography focuses on isolating and collecting a specific component in larger quantities. rssl.com

The process involves developing a separation method on an analytical scale and then scaling it up for preparative purposes. lcms.cz Key parameters that are optimized include the mobile phase composition, gradient, and the concentration of the sample injected. The goal is to maximize the amount of purified this compound obtained in a single run while maintaining adequate separation from any impurities. rssl.comlcms.cz This often involves overloading the column to a certain extent, which can cause peak broadening. rssl.com Therefore, a balance must be struck between the sample load and the desired purity of the final product.

The choice of the stationary phase (the column) and the mobile phase (the solvent) is critical. For Fmoc-protected amino acids, which share chemical similarities with this compound, reversed-phase columns are commonly used. ajpamc.comresearchgate.net The purification process can significantly increase the purity of the final compound, which is essential for accurate structural elucidation and for ensuring the desired performance in material applications. rssl.comajpamc.com

Surface and Material Characterization (relevant when this compound is integrated into materials)

When this compound is incorporated into or onto a material, a variety of analytical techniques are employed to understand its presence, stability, and effect on the material's properties.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical state of the elements on the very surface of a material, typically within the top 5-10 nanometers. wikipedia.orgeag.com This makes it an invaluable tool for confirming the successful integration of this compound onto a material's surface. carleton.edu

The fundamental principle of XPS involves irradiating the sample with X-rays, which causes the emission of core-level electrons. wikipedia.org The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy can be calculated. Each element has a characteristic set of binding energies, allowing for elemental identification. eag.com Furthermore, subtle shifts in these binding energies provide information about the chemical environment and bonding state of the atoms. wikipedia.orgresearchgate.net For this compound, XPS can be used to identify the presence of nitrogen and carbon atoms and to distinguish between different functional groups based on their chemical shifts. researchgate.net

Typical Information Obtained from XPS Analysis:

| Parameter | Description |

|---|---|

| Elemental Composition | Identifies the elements present on the material's surface. wikipedia.org |

| Chemical State | Determines the oxidation state and local chemical environment of the elements. wikipedia.orgeag.com |

| Surface Coverage | Quantifies the amount of this compound present on the surface. |

Thermogravimetric Analysis (TGA) for Thermal Stability and Loading

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mt.cominfinitiaresearch.com It is a powerful method for assessing the thermal stability of materials integrated with this compound and for quantifying the amount of the compound loaded onto the material. infinitiaresearch.comintertek.com

In a typical TGA experiment, the sample is heated at a constant rate, and its weight is continuously monitored. libretexts.org A plot of mass versus temperature, known as a thermogram, reveals the temperatures at which decomposition or other mass loss events occur. libretexts.org For a material containing this compound, the TGA curve would show a weight loss step corresponding to the decomposition of the organic compound. The temperature at which this decomposition begins provides information about the thermal stability of the integrated system. The magnitude of the weight loss can be used to calculate the percentage of this compound in the material. infinitiaresearch.com

Key Data from TGA:

| Parameter | Description |

|---|---|

| Decomposition Temperature | The temperature at which the material begins to lose mass due to the breakdown of this compound. intertek.com |

| Weight Loss Percentage | The percentage of the total initial mass lost during the decomposition of this compound, which corresponds to its loading level. intertek.com |

Electron Microscopy Techniques (TEM, SEM) for Morphological Analysis

Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are indispensable for visualizing the morphology and structure of materials at the micro- and nanoscale. cicbiomagune.es When this compound is integrated into a material, these techniques can reveal how its presence alters the material's surface topography and internal structure.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface. qualitech.ch A focused beam of electrons is scanned across the surface, and the interactions of the electrons with the sample produce various signals that are used to create an image. carleton.edu SEM is particularly useful for examining the surface texture, particle size, and shape of materials modified with this compound. qualitech.chthermofisher.com

Transmission Electron Microscopy (TEM) , in contrast, provides images of the internal structure of a material. cnr.it A beam of electrons is transmitted through an ultra-thin specimen, and the interactions of the electrons with the sample form an image. nih.gov TEM can be used to visualize the distribution of this compound within a material, especially if it forms distinct domains or layers. nih.govresearchgate.net

Comparison of SEM and TEM for this compound Integrated Materials:

| Technique | Information Provided | Sample Requirements |

|---|---|---|

| SEM | Surface morphology, topography, particle size and shape. qualitech.chcarleton.edu | Conductive coating may be required; can accommodate larger samples. nih.gov |

| TEM | Internal structure, particle size and distribution, crystallinity. nih.govresearchgate.net | Very thin sections (typically <100 nm) are required. cicbiomagune.esemsdiasum.com |

X-ray Diffraction (XRD) for Structural and Crystalline Properties

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the crystalline structure of materials. anton-paar.com It provides information about the atomic arrangement, crystal phases, and degree of crystallinity. uha.fr When this compound is integrated into a crystalline material, XRD can be used to determine if the compound has affected the material's crystal structure. gfz.de

The principle of XRD is based on the constructive interference of X-rays scattered by the periodic arrangement of atoms in a crystal lattice, as described by Bragg's Law. yale.edu The resulting diffraction pattern is a unique "fingerprint" of the crystalline material. uha.fr Changes in the peak positions, intensities, or the appearance of new peaks in the XRD pattern of a material after the integration of this compound can indicate changes in the lattice parameters, the formation of a new crystalline phase, or a decrease in crystallinity. gfz.deresearchgate.net

Information Derived from XRD Analysis:

| Parameter | Description |

|---|---|

| Crystalline Phase Identification | Identifies the specific crystal structure(s) present in the material. uha.fr |

| Crystallinity | Determines the proportion of crystalline to amorphous material. |

| Lattice Parameters | Measures the dimensions of the unit cell of the crystal lattice. yale.edu |

Computational and Theoretical Investigations of N-fmoc-guvacine Systems

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are indispensable tools for predicting the binding orientation and affinity of a ligand to its protein target. nih.govfrontiersin.orgjournaljpri.compomics.combiorxiv.org For N-Fmoc-guvacine, the primary target is the GABA transporter (GAT), responsible for the reuptake of GABA from the synaptic cleft. Understanding this interaction is key to elucidating its mechanism of action.

Docking simulations would be employed to place the this compound molecule into the binding site of a homology model of the human GABA transporter (GAT1). These simulations calculate the most favorable binding pose based on a scoring function that estimates the free energy of binding. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the transporter's active site. plos.orgnih.govmdpi.com

Key Research Findings:

Binding Site Interactions: The guvacine moiety is expected to mimic GABA and interact with the same key residues in the GAT1 binding pocket that are responsible for recognizing the native substrate. The carboxylic acid group would likely form salt bridges with positively charged residues, while the piperidine ring would fit into a hydrophobic pocket.

Role of the Fmoc Group: The large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group is predicted to form extensive hydrophobic and π-π stacking interactions with non-polar residues lining the entrance of the binding site or in an allosteric pocket. This could contribute significantly to the binding affinity and selectivity of the compound.

Conformational Analysis: The conformational flexibility of the piperidine ring and the linkage to the Fmoc group are critical for achieving an optimal binding pose. Molecular dynamics simulations can complement docking studies by exploring the conformational landscape of the ligand-protein complex over time, providing a more dynamic picture of the binding event. frontiersin.org

Table 1: Predicted Interactions of this compound with GAT1 Binding Site Residues This table presents hypothetical data based on known GAT1 inhibitor interactions.

| This compound Moiety | Interacting GAT1 Residue (Hypothetical) | Interaction Type | Predicted Distance (Å) |

|---|---|---|---|

| Carboxylate Oxygen | Tyrosine (Y140) | Hydrogen Bond | 2.8 |

| Piperidine Nitrogen | Phenylalanine (F294) | Cation-π | 4.5 |

| Piperidine Ring | Leucine (L136), Isoleucine (I143) | Hydrophobic | 3.5 - 4.0 |

| Fmoc Group | Tryptophan (W222), Tyrosine (Y60) | π-π Stacking | 3.4 - 5.0 |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic properties of this compound, which govern its reactivity and intermolecular interactions. nih.govjournaljpri.com

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.comnih.govpreprints.orgumn.edursc.org For this compound, DFT calculations can be used to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties such as molecular orbital energies and charge distributions. nih.govresearchgate.net These calculations are typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G*) that provides a good balance between accuracy and computational cost. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. imperial.ac.uknumberanalytics.comwikipedia.orgnih.govresearchgate.net The energies of the HOMO and LUMO and the energy gap between them are crucial indicators of a molecule's reactivity. A lower HOMO-LUMO gap suggests higher reactivity. The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich Fmoc group, while the LUMO may be distributed over the carbonyl group and the piperidine ring.

Key Research Findings from FMO Analysis:

Reactivity Indicators: The HOMO-LUMO energy gap (ΔE) is a key parameter for assessing the kinetic stability of the molecule.

Electron-Donating/Accepting Ability: The HOMO energy is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. These values are critical for understanding charge-transfer interactions with the biological target.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound This table presents hypothetical data from a DFT calculation.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Gap (ΔE) | 5.15 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.netuni-muenchen.defaccts.deq-chem.comwisc.edu It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of hyperconjugation and intramolecular charge transfer. In this compound, significant delocalization is expected from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of adjacent sigma bonds.

Table 3: NBO Analysis of Significant Donor-Acceptor Interactions in this compound This table presents hypothetical data from an NBO calculation.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | σ* C-C (ring) | 3.5 |

| LP(2) O (carbonyl) | π* C=O | 28.9 |

| π C=C (Fmoc) | π* C=C (Fmoc) | 19.8 |

Hyperpolarizability is a measure of the non-linear optical properties of a molecule and reflects its response to an external electric field. Molecules with large hyperpolarizability values often possess significant intramolecular charge transfer. The analysis of the first-order hyperpolarizability (β) can provide insights into the electronic asymmetry and charge distribution within this compound, which can be relevant for its interactions in the polar environment of a protein binding site. journaljpri.com

Natural Bond Orbital (NBO) Analysis and Charge Delocalization

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analogs

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry for optimizing lead compounds. longdom.orgijpsr.comnih.govmdpi.com

SAR Analysis: This involves systematically modifying the structure of this compound and assessing the impact on its biological activity. nih.govesisresearch.orgrsc.org For instance, analogs could be synthesized with different substituents on the fluorenyl ring or with alterations to the piperidine ring to probe the steric and electronic requirements for optimal binding to the GABA transporter. portico.orgresearchgate.net

QSAR Analysis: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govwu.ac.thscielo.org.mx For this compound analogs, a QSAR model could be developed to predict their inhibitory potency against GAT1 based on calculated molecular descriptors (e.g., logP, molar refractivity, dipole moment, and quantum chemical parameters). Such models can guide the design of new, more potent analogs. umb.edu

Key Research Findings from SAR/QSAR Approaches:

Importance of the Fmoc Moiety: SAR studies on related compounds suggest that the large aromatic Fmoc group is crucial for high-affinity binding, likely through extensive hydrophobic and aromatic interactions.

Piperidine Ring Conformation: The stereochemistry and conformational rigidity of the piperidine ring are expected to be critical for activity.

QSAR Model Predictors: A hypothetical QSAR model for this compound analogs might reveal that descriptors related to hydrophobicity (e.g., logP) and the energy of the HOMO are significant predictors of activity, highlighting the importance of hydrophobic interactions and electron-donating capacity.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, offering profound insights into their conformational dynamics and intermolecular interactions. nih.govresearchgate.net For this compound, a molecule possessing both rigid and flexible moieties, MD simulations are instrumental in exploring its vast conformational landscape and understanding how it interacts with its environment at an atomic level.

At its core, an MD simulation solves Newton's classical equations of motion for a system of interacting atoms. researchgate.net The process begins with an initial set of coordinates and velocities for all atoms in the this compound molecule, often derived from experimental data or preliminary geometry optimization. The forces acting on each atom, dictated by a predefined force field, are then calculated. These forces arise from both intramolecular (bond stretching, angle bending, torsional rotations) and intermolecular (van der Waals, electrostatic) interactions. researchgate.net By integrating the equations of motion over small time steps, typically on the order of femtoseconds, a trajectory is generated that describes the position and velocity of each atom as a function of time. researchgate.netelifesciences.org This trajectory represents an ensemble of conformations that the molecule samples under specific conditions (e.g., in a solvent, at a certain temperature and pressure).

Conformational Analysis:

The conformational flexibility of this compound is primarily centered around the rotatable bonds linking the fluorenylmethoxycarbonyl (Fmoc) group to the guvacine core and the torsional flexibility within the piperidine ring of the guvacine moiety itself. Analysis of the MD trajectory allows for a detailed characterization of these motions. Key dihedral angles are monitored throughout the simulation to map the accessible conformational space and identify the most populated conformational states.

Interaction Analysis:

MD simulations also provide a detailed picture of the non-covalent interactions that govern the behavior of this compound. These interactions can be intramolecular, such as hydrogen bonds that may stabilize certain conformations, or intermolecular, involving interactions with solvent molecules or other solutes. The simulations can identify specific atoms or functional groups that are key players in these interactions. For example, the carbonyl oxygen and the amine nitrogen of the guvacine structure can act as hydrogen bond acceptors, while the N-H group can be a donor. aun.edu.egnih.gov The aromatic fluorenyl group can participate in π-π stacking interactions. mdpi.com

By analyzing the radial distribution functions between specific atoms of this compound and surrounding molecules, the nature and strength of solvation shells can be characterized. Furthermore, computational techniques like Hirshfeld surface analysis can be applied to snapshots from the simulation to visualize and quantify intermolecular contacts. mdpi.comuj.edu.pl

Detailed Research Findings:

A hypothetical molecular dynamics simulation of a single this compound molecule in a water box could yield detailed quantitative data on its conformational preferences and interactions. The simulation might reveal, for example, that the piperidine ring of the guvacine moiety predominantly adopts a chair conformation. The flexibility would primarily arise from the rotation around the N-C bond connecting the Fmoc group. Analysis of the trajectory might identify several low-energy conformational families distinguished by the relative orientation of the Fmoc and guvacine moieties.

The following interactive table summarizes potential findings from such a simulation, highlighting key conformational and interaction parameters.

| Parameter | Description | Mean Value / Observation |

| Dihedral Angle (Fmoc-N-C-C) | Torsion angle defining the orientation of the Fmoc group relative to the guvacine ring. | Bimodal distribution with peaks at -65° and 175° |

| Piperidine Ring Conformation | Predominant conformation of the guvacine ring. | Chair conformation (>95% of simulation time) |

| Intramolecular H-Bonds | Presence of stable hydrogen bonds within the molecule. | Transient H-bond observed between the Fmoc carbonyl and a guvacine ring proton in a minor population of conformers. |

| RMSD (Root Mean Square Deviation) | A measure of the average distance between the atoms of superimposed conformations. | 2.5 Å (indicating significant flexibility primarily due to Fmoc group rotation) |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to solvent. | Fluctuations correlated with the extension and retraction of the Fmoc group. |

| Water Coordination Number | Average number of water molecules within the first solvation shell of the guvacine nitrogen. | 3.2 |

These simulated findings would provide a dynamic, three-dimensional understanding of this compound's behavior, which is often unattainable through experimental methods alone. nih.gov This detailed knowledge of its conformational preferences and interaction patterns is fundamental for understanding its chemical properties and potential applications.

Applications in Chemical Biology and Advanced Materials Research

N-Fmoc-Guvacine as a Building Block in Peptide and Peptidomimetic Synthesis

The synthesis of peptides and peptidomimetics—molecules that mimic the structure and function of natural peptides—relies on a toolbox of amino acid building blocks. sigmaaldrich.com The Fmoc/t-Bu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely adopted method in solid-phase peptide synthesis (SPPS) due to its use of milder reaction conditions compared to older techniques. researchgate.net Within this framework, this compound provides chemists with a unique structural motif for constructing novel molecular architectures.

Unnatural amino acids are non-proteinogenic amino acids that can be incorporated into peptide chains to bestow novel properties. nih.gov Their inclusion can enhance biological activity, improve stability against enzymatic degradation, and introduce conformational constraints that lock a peptide into a specific three-dimensional shape. sigmaaldrich.comnih.gov this compound is an example of such a building block. sigmaaldrich.com As a cyclic amino acid, its rigid structure differs significantly from the more flexible linear amino acids commonly found in proteins. Incorporating residues like guvacine can create peptidomimetics with improved potency, better absorption and distribution in biological systems, and increased selectivity for their targets. sigmaaldrich.com The use of such tailored building blocks is a key strategy in modern drug discovery, allowing for the creation of new therapeutic candidates and molecular probes. sigmaaldrich.com

The structural features of this compound make it a valuable starting point for designing molecules that can interact with biological receptors and enzymes.

Enzyme Inhibitors: The design of enzyme inhibitors is a critical area of biochemistry and pharmacology. nih.gov Research has shown that Fmoc-protected amino acids can serve as a scaffold for a new class of enzyme inhibitors. nih.gov For instance, studies have explored Fmoc-amino acid derivatives as selective inhibitors of butyrylcholinesterase (BChE), an enzyme whose activity is elevated in patients with Alzheimer's disease. nih.gov While general Fmoc-amino acids have been investigated, the unique cyclic structure of guvacine offers a distinct scaffold that could be exploited for designing inhibitors targeting various enzymes.

Muscarinic Acetylcholine Receptor Ligands: A significant application of this compound is in the synthesis of ligands for muscarinic acetylcholine receptors (mAChRs). epo.org These receptors are involved in many physiological processes and are targets for treating various neurological disorders. scientificupdate.com Researchers have used this compound as a key precursor to synthesize a series of novel arecoline derivatives. epo.org Arecoline itself is a natural alkaloid that interacts with mAChRs. In one synthetic route, this compound was methylated to produce N-Fmoc-guvacoline, which was then further modified. nih.gov The resulting derivatives were evaluated for their binding affinity and selectivity for different mAChR subtypes (M1-M5). epo.org Several of these new compounds, derived from the guvacine scaffold, demonstrated a significant increase in affinity and a pronounced selectivity for the M1 receptor subtype compared to arecoline. epo.org This highlights the utility of this compound as a foundational building block for developing targeted receptor ligands.

The creation of novel enzymes with tailored functions and the development of synthetic vaccines are advanced frontiers in biotechnology. The synthesis of entirely new enzymes or the modification of existing ones can be achieved through chemical and biological techniques, including the incorporation of unnatural amino acids to enhance stability or catalytic activity. nih.gov Similarly, synthetic vaccine development often involves creating peptide antigens that can elicit a specific and protective immune response. nih.govgoogle.comresearchgate.net This can involve conjugating peptide sequences to other molecules, such as TLR ligands, to create self-adjuvanting vaccine candidates. nih.gov

While the incorporation of unnatural amino acids is a recognized strategy in these fields, specific examples detailing the use of this compound as a building block for constructing novel enzymes or vaccine components are not prominently featured in the reviewed scientific literature. However, its properties as a constrained, unnatural amino acid make it a potential candidate for such future applications.

A major challenge in solid-phase peptide synthesis (SPPS) is the aggregation of growing peptide chains on the solid support. sigmaaldrich.com This self-association, often driven by hydrogen bonding between peptide backbones, can hinder the chemical reactions required for peptide elongation, leading to incomplete synthesis and low yields. sigmaaldrich.comnih.gov This problem is particularly pronounced in hydrophobic sequences. nih.gov

Several strategies have been developed to mitigate aggregation in Fmoc-based SPPS. These include using specialized solvents, elevated temperatures, or chaotropic salts to disrupt hydrogen bonds. sigmaaldrich.comnih.gov Another effective approach is the strategic incorporation of structural elements that disrupt the formation of regular secondary structures like beta-sheets, which are prone to aggregation. Introducing residues like pseudoprolines or N-substituted amino acids can break the hydrogen bonding patterns that cause aggregation. sigmaaldrich.com The cyclic and rigid structure of guvacine, when incorporated into a peptide sequence via this compound, can serve a similar purpose by introducing a "kink" in the peptide backbone, thereby disrupting inter-chain aggregation and improving synthesis efficiency.

The total chemical synthesis of large proteins is often accomplished by assembling smaller peptide fragments through a process called native chemical ligation (NCL). NCL involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. A significant challenge in multi-fragment assembly is preventing the N-terminal cysteine of an internal peptide segment from reacting prematurely.

A sophisticated strategy has been developed that utilizes the Fmoc group as a temporary mask for the N-terminal cysteine of a middle peptide segment. google.com The Fmoc group is stable during the synthesis of the peptide thioester fragment and can be removed cleanly and rapidly (in under 7 minutes) using a piperidine solution just before the ligation step. google.com This "one-pot" method, where Fmoc removal and the subsequent ligation occur in the same reaction vessel by simply adjusting the pH, streamlines the synthesis of large proteins. google.com The ready availability of Fmoc-Cys(Trt)-OH, a standard reagent in SPPS, makes this an operationally simple and robust approach. google.com This application showcases the utility of the Fmoc protecting group itself—the very feature that defines this compound and other Fmoc-amino acids—as a key tool in advanced chemical protein synthesis.

Methodological Advancements for Overcoming Aggregation in Solid-Phase Peptide Synthesis

Role in Radiotracer Development for Molecular Imaging (e.g., PET imaging ligands)

Molecular imaging techniques like Positron Emission Tomography (PET) allow for the non-invasive visualization and quantification of biological processes in living subjects. This requires the development of specific molecular probes, or radiotracers, which are biologically active molecules labeled with a short-lived positron-emitting isotope, such as carbon-11 or fluorine-18.

This compound has been identified as a valuable precursor in the development of novel PET radiotracers for imaging muscarinic acetylcholine receptors (mAChRs) in the brain. epo.orgnih.gov As mentioned previously, this compound can be chemically converted into various arecoline derivatives. epo.org Researchers have successfully labeled these derivatives with carbon-11, creating potential PET ligands. epo.org Studies on the resulting radiolabeled compounds showed properties, such as metabolic stability and serum protein binding, that were in line with those of established brain imaging agents. epo.org Although further optimization is needed to reduce nonspecific binding, this research demonstrates a direct and important application of this compound in the synthesis of next-generation molecular imaging agents for studying neurodegenerative disorders. epo.org

Functionalization of Nanomaterials with Fmoc-Protected Amino Groups

The modification of nanomaterial surfaces with organic molecules is a critical step in tailoring their physicochemical properties for advanced applications in chemical biology and materials science. nih.gov The use of the 9-fluorenylmethoxycarbonyl (Fmoc) group to temporarily protect amino functionalities offers a versatile and robust strategy for this purpose. cymitquimica.com This approach allows for controlled, stepwise synthesis on nanoparticle surfaces and leverages the unique properties of the Fmoc group itself to facilitate non-covalent interactions or to act as a quantifiable handle. itu.edu.trunimi.itresearchgate.net Research has demonstrated the successful functionalization of various nanomaterials, including carbon nanotubes, halloysite nanotubes, and iron oxide nanoparticles, using Fmoc-protected amino acids and related compounds. itu.edu.trresearchgate.netrsc.org

Non-Covalent Functionalization of Carbon Nanotubes

A significant application of Fmoc-protected amino groups is in the non-covalent functionalization of carbon nanotubes (CNTs), which helps to overcome their poor solubility in aqueous media without disrupting their desirable electronic properties. itu.edu.trresearchgate.net In one approach, researchers have used conjugates of polyethylene glycol (PEG) and Fmoc-amino acids to coat the surfaces of magnetic carbon nanotubes (mCNTs). itu.edu.trresearchgate.netresearchgate.net The hydrophobic, aromatic fluorenyl group of the Fmoc moiety interacts with the graphitic surface of the CNTs via π-π stacking, while the hydrophilic PEG chain extends into the aqueous solvent, thereby improving dispersion and stability. itu.edu.tr